N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 5401-48-9
Cat. No.: VC11802649
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5401-48-9 |
|---|---|
| Molecular Formula | C10H15N5 |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-14-15(2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
| Standard InChI Key | KUBQKMWSFYWNRE-UHFFFAOYSA-N |
| SMILES | CCCCNC1=C2C=NN(C2=NC=N1)C |
| Canonical SMILES | CCCCNC1=C2C=NN(C2=NC=N1)C |
Introduction
Chemical and Physical Properties
The molecular structure of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a butylamino group at the 4-position. Key physicochemical properties inferred from analogous compounds include:
The compound’s relatively high logP value suggests moderate lipophilicity, which may influence its pharmacokinetic behavior, including membrane permeability and bioavailability . The polar surface area aligns with typical values for heterocyclic amines, indicating potential for hydrogen bonding interactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be inferred from methods used for analogous pyrazolopyrimidines. A common approach involves:
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Core Formation: Condensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with a suitable pyrimidine precursor under acidic or basic conditions.
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N-Alkylation: Reaction of the intermediate 4-chloro derivative with butylamine via nucleophilic substitution. For example:
This reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C, yielding the target compound after purification by recrystallization or column chromatography .
Industrial Production
Industrial methods prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.
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Catalytic Optimization: Use of phase-transfer catalysts to improve yields.
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Green Chemistry: Solvent recycling and waste minimization strategies .
Biological Activity and Mechanism
Kinase Inhibition
Pyrazolopyrimidine derivatives are renowned for their kinase inhibitory activity. For example, the structurally similar compound 1-tert-butyl-3-(p-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression . By analogy, N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine likely binds to the ATP-binding pocket of CDK2, disrupting phosphorylation events and inducing cell cycle arrest in cancer cells .
Antiproliferative Effects
In vitro studies on related compounds demonstrate IC values in the low micromolar range against cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer cells). Mechanistically, this involves:
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Apoptosis Induction: Activation of caspase-3/7 pathways.
Comparison with Related Compounds
The N-butyl substituent in the target compound may balance solubility and target affinity, offering a favorable pharmacokinetic profile compared to bulkier analogs .
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